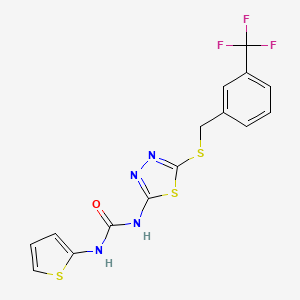

1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

The compound 1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a thiophene moiety and a 1,3,4-thiadiazole ring substituted with a 3-(trifluoromethyl)benzylthio group. Its molecular formula is approximately C₁₆H₁₂F₃N₄OS₂, with a molecular weight of ~392.4 g/mol (calculated). The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiophene and thiadiazole rings contribute to π-π interactions and hydrogen bonding, critical for biological activity .

Properties

IUPAC Name |

1-thiophen-2-yl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS3/c16-15(17,18)10-4-1-3-9(7-10)8-25-14-22-21-13(26-14)20-12(23)19-11-5-2-6-24-11/h1-7H,8H2,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNAGUYURTZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophene Derivatives

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Indole Derivatives

The compound also seems to contain an indole moiety. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

The compound 1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiophene ring and a thiadiazole moiety, which are known to contribute to various biological activities. Its unique combination of functional groups allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Formula

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles, including those similar to our compound, exhibit significant antimicrobial properties. A study highlighted that compounds with thiadiazole scaffolds showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial potential at low concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | E. coli | 50 |

| S. aureus | 25 |

Anticancer Activity

In vitro studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhance anticancer activity.

Case Study: Anticancer Efficacy

A specific derivative was evaluated using the MTT assay across various concentrations (100 nM to 1 mM), revealing notable cytotoxic effects on both A549 and MCF-7 cells. The compound displayed an IC50 value of approximately 200 nM against A549 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (nM) | Standard Drug | IC50 Standard (nM) |

|---|---|---|---|

| A549 | 200 | 5-Fluorouracil | 500 |

| MCF-7 | 250 | Doxorubicin | 300 |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of immune responses via Toll-like receptors (TLRs). Specifically, studies have shown that certain thiadiazole derivatives act as agonists for TLR2, leading to the activation of downstream signaling pathways such as NF-κB. This activation results in the release of pro-inflammatory cytokines like TNF-α and IL-1β, which play crucial roles in immune response and tumor suppression .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. Modifications such as the introduction of trifluoromethyl groups or varying alkyl chains have been shown to enhance antibacterial and anticancer activities. For instance:

- Trifluoromethyl Substitution : Increases lipophilicity and potential interaction with cellular membranes.

- Alkyl Chain Length : Affects solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiophene derivatives, including 1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea, as antimicrobial agents. A study evaluated a series of thiophene-linked compounds for their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 8 | Staphylococcus aureus |

| B | 16 | Escherichia coli |

| C | 4 | Pseudomonas aeruginosa |

Antifungal Activity

The compound has also been investigated for its antifungal properties. A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized and evaluated for antifungal activity against common fungal strains. The lead compounds demonstrated EC50 values significantly lower than the control drug drazoxolon, indicating superior antifungal efficacy .

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound | EC50 (µg/mL) | Target Fungi |

|---|---|---|

| D | 5.52 | Fusarium graminearum |

| E | 6.04 | Rhizoctonia solani |

| F | 7.65 | Botrytis cinerea |

Urease Inhibition

Urease inhibitors are crucial in managing ureolytic bacterial infections. The compound's structural features suggest it may inhibit urease activity effectively. In vitro studies have shown that derivatives containing thiophene and thiadiazole moieties can inhibit urease with IC50 values significantly lower than conventional inhibitors like thiourea .

Table 3: Urease Inhibition Potency

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| G | 3.80 ± 1.9 | Uncompetitive |

| H | 4.94 ± 2.7 | Competitive |

| I | 4.00 ± 2.4 | Non-competitive |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Pharmaceuticals reported the synthesis of various thiophene-based compounds and their evaluation against resistant bacterial strains. The findings revealed that certain modifications to the thiophene ring enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

- Case Study on Urease Inhibition : Another investigation focused on the urease inhibitory effects of thiophene derivatives, demonstrating that specific substitutions on the thiophene ring could lead to improved inhibition profiles. The study utilized molecular docking studies to support experimental findings, providing insights into the binding interactions between the compounds and the urease enzyme .

Chemical Reactions Analysis

1.1. Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is synthesized via cyclization reactions. For example:

-

Intermediate preparation : Thiosemicarbazides react with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form potassium dithiocarbazate intermediates .

-

Cyclization : Subsequent treatment with hydrazine generates 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are further reacted with substituted benzoic acids (e.g., 2-chloro-6-fluorobenzoic acid) in the presence of phosphorous oxychloride (POCl₃) under reflux to yield the thiadiazole ring .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | CS₂, KOH, ethanol | Potassium dithiocarbazate | 75–85% |

| 2 | Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thiol | 70–80% |

| 3 | POCl₃, reflux | 1,3,4-Thiadiazole derivative | 72–84% |

1.3. Urea Bridge Formation

The urea linkage is formed via condensation between an amine and an isocyanate:

-

Step 1 : The 2-aminothiophene derivative reacts with triphosgene to generate the corresponding isocyanate.

-

Step 2 : The isocyanate reacts with the amine-functionalized thiadiazole under inert conditions.

Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Yield: 50–60%

2.1. Oxidation of Thioether to Sulfone

The benzylthio group (-S-CH₂-) can be oxidized to a sulfone (-SO₂-CH₂-) using meta-chloroperbenzoic acid (mCPBA) in chloroform at 0°C:

Reaction :

Data :

-

Oxidation time: 2–4 hours

-

Yield: 85–90%

2.2. Hydrolysis of Urea Linkage

Under strongly acidic (HCl) or basic (NaOH) conditions, the urea

Comparison with Similar Compounds

Structural Analogues with Modified Benzylthio Substituents

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 922843-05-8)

- Structure : Differs in the benzylthio group (2-chloro-6-fluorobenzyl vs. 3-CF₃-benzyl).

- Molecular Weight : 400.9 g/mol (C₁₄H₁₀ClFN₄OS₃) .

1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171805-40-5)

- Structure : Urea nitrogen is substituted with a 2-methoxyethyl group instead of thiophen-2-yl.

- Molecular Weight : 392.4 g/mol (C₁₄H₁₅F₃N₄O₂S₂) .

- Key Differences : The methoxyethyl group introduces polarity, which may improve aqueous solubility but reduce membrane permeability compared to the aromatic thiophene.

Analogues with Varied Urea Substituents

1-(4-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8a)

- Structure : Features a 4-chlorophenyl urea group and a triazole-containing side chain.

- Melting Point : 148–155°C .

- Key Differences : The triazole-propylthio substituent likely enhances antifungal activity (as seen in fluconazole derivatives) but increases molecular complexity and weight (~600 g/mol) .

1-Methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea (CAS 25535-70-0)

- Structure : Simplified urea with a methyl group and unsubstituted thiadiazole.

- Molecular Weight : ~235.3 g/mol .

- Key Differences : The absence of a benzylthio group and aromatic substituents reduces steric bulk, likely diminishing target affinity but improving synthetic accessibility.

Key Observations :

- Trifluoromethyl vs. Halogen Substitution : The CF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to chloro/fluoro analogs .

- Urea Substituents : Aromatic groups (e.g., thiophen-2-yl) improve binding affinity through π-π stacking, whereas alkyl groups (e.g., methyl) may limit interactions .

- Thiadiazole Modifications : Substituents like triazole-propylthio () or benzylthio (target compound) dictate target selectivity, particularly in enzyme inhibition .

Preparation Methods

Thiol-Alkylation of 2-Amino-1,3,4-thiadiazole-5-thiol

The most direct route involves reacting 2-amino-1,3,4-thiadiazole-5-thiol with 3-(trifluoromethyl)benzyl chloride under alkaline conditions.

Procedure :

- Reagents :

- 2-Amino-1,3,4-thiadiazole-5-thiol (1 equiv)

- 3-(Trifluoromethyl)benzyl chloride (1.2 equiv)

- Potassium carbonate (2 equiv)

- Dimethylformamide (DMF) as solvent

- Conditions :

- Reaction temperature: 80–100°C

- Reaction time: 6–8 hours

- Workup: Filtration, washing with water, and recrystallization from ethanol

Yield : 75–85%. The reaction proceeds via deprotonation of the thiol group by K₂CO₃, followed by nucleophilic displacement of the chloride. The trifluoromethyl group remains inert under these conditions.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A modified protocol from Kejian and Wenbin demonstrates:

- Solvent : Acetonitrile

- Catalyst : Triethylamine (1 mol%)

- Microwave power : 300 W

- Time : 20–30 minutes

- Yield : Comparable to conventional methods (78–82%).

Synthesis of Thiophen-2-yl Isocyanate

Thiophen-2-yl isocyanate serves as the electrophilic partner for urea bond formation. Its synthesis follows standard isocyanate generation protocols.

Phosgenation of Thiophen-2-yl Amine

Procedure :

- Reagents :

- Thiophen-2-yl amine (1 equiv)

- Triphosgene (0.33 equiv)

- Dichloromethane (DCM) as solvent

- Triethylamine (3 equiv) as HCl scavenger

- Conditions :

- Temperature: 0°C to room temperature

- Time: 2–4 hours

- Workup: Distillation under reduced pressure

Yield : 60–70%. Excess triphosgene ensures complete conversion, but rigorous moisture exclusion is critical.

Urea Bond Formation

The final step involves coupling 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine with thiophen-2-yl isocyanate.

Conventional Thermal Method

Procedure :

- Reagents :

- 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine (1 equiv)

- Thiophen-2-yl isocyanate (1.05 equiv)

- Acetonitrile as solvent

- Triethylamine (0.5 equiv) as catalyst

- Conditions :

- Temperature: 35–40°C

- Time: 4–6 hours

- Workup: Cooling to 10–15°C, filtration, and drying

Yield : 88–93%. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming a stable urea linkage.

Microwave-Assisted Optimization

Adapting methods from Li et al., microwave irradiation enhances reaction efficiency:

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters

Solvent Selection

Catalytic Effects

Temperature Control

- Low temperatures (0–5°C) : Critical during phosgenation to prevent decomposition.

- Moderate heating (35–40°C) : Optimizes urea formation kinetics without byproduct generation.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the thioether formation step:

- Residence time : 30 minutes

- Yield : 82–85%

- Advantages : Improved heat transfer, reduced solvent use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.